molecular formula C21H26O2Si B13681086 (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane

(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane

Cat. No.: B13681086
M. Wt: 338.5 g/mol
InChI Key: PKFHXQBPJKBMLD-UHFFFAOYSA-N
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Description

(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is a complex organic compound with the molecular formula C21H26O2Si. This compound is notable for its unique bicyclic structure, which includes an oxabicyclohexane ring fused with a tert-butyl group and diphenylsilane moiety. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxabicyclohexane ring or the diphenylsilane moiety.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action for (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions that can modify biological molecules or materials. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the oxabicyclohexane ring.

    Diphenylsilanes: Compounds with a diphenylsilane moiety but different substituents.

    Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.

Uniqueness

(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is unique due to its combination of an oxabicyclohexane ring with a tert-butyl group and diphenylsilane moiety. This unique structure imparts distinctive chemical properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

tert-butyl-(6-oxabicyclo[3.1.0]hexan-3-yloxy)-diphenylsilane

InChI

InChI=1S/C21H26O2Si/c1-21(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-14-19-20(15-16)22-19/h4-13,16,19-20H,14-15H2,1-3H3

InChI Key

PKFHXQBPJKBMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)O4

Origin of Product

United States

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